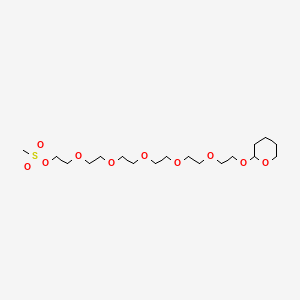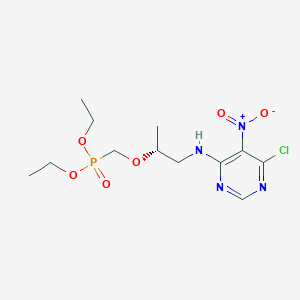
TAMRA-PEG4-Methyltetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-PEG4-Methyltetrazine: is a compound that combines tetramethylrhodamine (TAMRA), a commonly used red fluorescent dye, with a methyltetrazine group. This compound is particularly useful in biological research for staining cells, tissues, biomarkers, or nanoparticles due to its peak fluorescence emission at 572-575 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA-PEG4-Methyltetrazine involves the conjugation of TAMRA with a PEG4 linker and a methyltetrazine group. The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
PEGylation: The activated TAMRA is then reacted with a PEG4 linker to form TAMRA-PEG4.
Methyltetrazine Conjugation: Finally, the TAMRA-PEG4 is conjugated with methyltetrazine under mild conditions to form this compound
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: : TAMRA-PEG4-Methyltetrazine primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) groups. This reaction is highly selective and does not require a catalyst or elevated temperatures .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) derivatives.
Conditions: The iEDDA reaction typically occurs under ambient conditions without the need for a catalyst
Major Products: : The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent adduct. This reaction is highly efficient and produces minimal by-products .
Scientific Research Applications
TAMRA-PEG4-Methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in fluorescence microscopy for imaging cells, tissues, and biomarkers.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications .
Mechanism of Action
The mechanism of action of TAMRA-PEG4-Methyltetrazine involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise labeling and tracking of biomolecules. The fluorescence properties of TAMRA enable the visualization of these labeled molecules under a fluorescence microscope .
Comparison with Similar Compounds
Similar Compounds
TAMRA-PEG4-Tetrazine: Similar in structure but lacks the methyltetrazine group.
Alexa Fluor® 555: Another red fluorescent dye with similar emission properties.
CF® 555 Dye: A spectrally similar dye used for similar applications
Uniqueness: : TAMRA-PEG4-Methyltetrazine is unique due to its combination of the TAMRA dye and the methyltetrazine group, which allows for rapid and selective bioorthogonal reactions. This makes it particularly useful for applications requiring high specificity and minimal background interference .
Properties
Molecular Formula |
C42H45N7O8 |
|---|---|
Molecular Weight |
775.8 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C42H45N7O8/c1-27-44-46-40(47-45-27)28-6-11-32(12-7-28)56-23-22-55-21-20-54-19-18-53-17-16-43-41(50)29-8-13-33(36(24-29)42(51)52)39-34-14-9-30(48(2)3)25-37(34)57-38-26-31(49(4)5)10-15-35(38)39/h6-15,24-26H,16-23H2,1-5H3,(H-,43,50,51,52) |
InChI Key |
SPHPUTOWAPVULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=[N+](C)C)C=C5OC6=C4C=CC(=C6)N(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



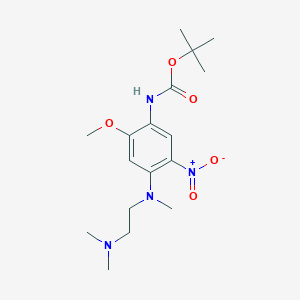
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)


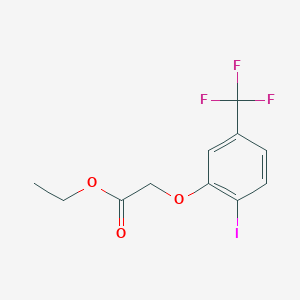
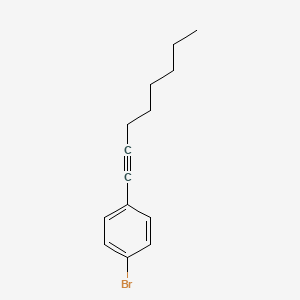
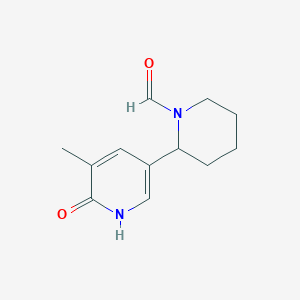
![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)
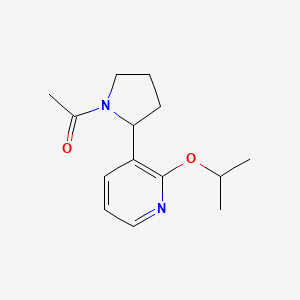
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
